molecular formula C14H15F3N4O2 B2374372 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034232-01-2

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2374372
CAS No.: 2034232-01-2
M. Wt: 328.295
InChI Key: GMRILWXYSBSWAP-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a pyrazole ring, an ethoxyethyl chain, and a trifluoromethyl-substituted nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, such as Rh(III), and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The pyrazole ring and the nicotinamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)pyridine: A compound with a similar pyrazole ring structure.

    Trifluoromethyl-substituted nicotinamides: Compounds with similar trifluoromethyl and nicotinamide groups.

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2/c15-14(16,17)12-3-2-11(10-19-12)13(22)18-5-8-23-9-7-21-6-1-4-20-21/h1-4,6,10H,5,7-9H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRILWXYSBSWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=CN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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